![molecular formula C21H23FN4O2 B1651791 6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide CAS No. 1340973-99-0](/img/structure/B1651791.png)
6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of the spiro piperidine moiety. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Spiro Piperidine Moiety: This step involves the reaction of the quinazoline intermediate with piperidine derivatives under controlled conditions.
Fluorination and Methylation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluoro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce fully saturated derivatives.
Applications De Recherche Scientifique
6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to receptors in the nervous system, affecting signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6’-fluoro-1’-methyl-{N}-(3-chlorophenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide
- 6’-fluoro-1’-methyl-{N}-(4-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide
Uniqueness
The uniqueness of 6’-fluoro-1’-methyl-{N}-(3-methylphenyl)-4’-oxo-3’,4’-dihydro-1{H},1’{H}-spiro[piperidine-4,2’-quinazoline]-1-carboxamide lies in its specific substitution pattern and spiro structure, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1340973-99-0 |
|---|---|
Formule moléculaire |
C21H23FN4O2 |
Poids moléculaire |
382.4 |
Nom IUPAC |
6-fluoro-1-methyl-N-(3-methylphenyl)-4-oxospiro[3H-quinazoline-2,4'-piperidine]-1'-carboxamide |
InChI |
InChI=1S/C21H23FN4O2/c1-14-4-3-5-16(12-14)23-20(28)26-10-8-21(9-11-26)24-19(27)17-13-15(22)6-7-18(17)25(21)2/h3-7,12-13H,8-11H2,1-2H3,(H,23,28)(H,24,27) |
Clé InChI |
SJCNRWKTPQKOET-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)NC(=O)C4=C(N3C)C=CC(=C4)F |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)NC(=O)C4=C(N3C)C=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


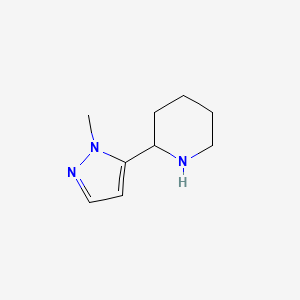
![(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine](/img/structure/B1651709.png)
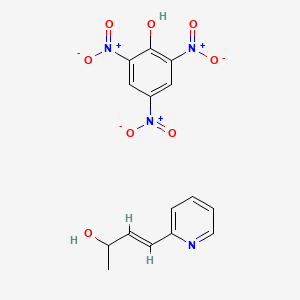

![(2R)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyloxolane-2-carboxamide](/img/structure/B1651715.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1651718.png)
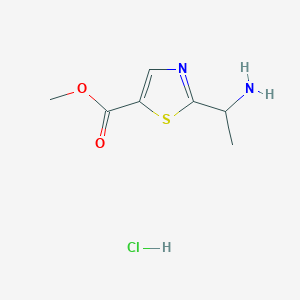

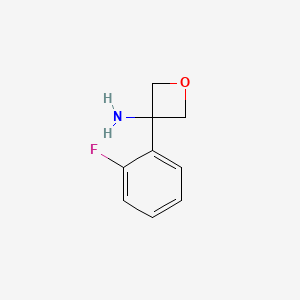

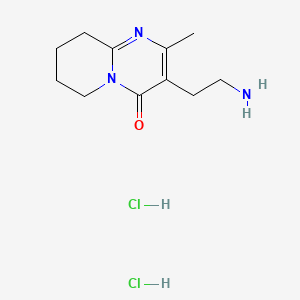
![1-methyl-6-({1-[4-(propan-2-ylsulfanyl)phenyl]ethyl}amino)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1651728.png)
![1-[Phenyl(pyridin-4-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1651730.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1651731.png)
